Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE is a complex organic compound that features a morpholine ring, a naphthalene moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the morpholine ring: This step could involve nucleophilic substitution reactions where a suitable leaving group on the benzene ring is replaced by the morpholine group.
Attachment of the naphthalene moiety: This might be done through amide bond formation, where the naphthalene carboxylic acid reacts with an amine group on the benzene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(MORPHOLIN-4-YL)-5-(PHENYLAMIDO)BENZOATE: Similar structure but with a phenyl group instead of a naphthalene moiety.
METHYL 2-(PIPERIDIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
METHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-1-AMIDO)BENZOATE is unique due to the combination of its morpholine ring and naphthalene moiety, which might confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H22N2O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-5-(naphthalene-1-carbonylamino)benzoate |
InChI |
InChI=1S/C23H22N2O4/c1-28-23(27)20-15-17(9-10-21(20)25-11-13-29-14-12-25)24-22(26)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,15H,11-14H2,1H3,(H,24,26) |
InChI Key |
WCQQNHBZQLOBRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.